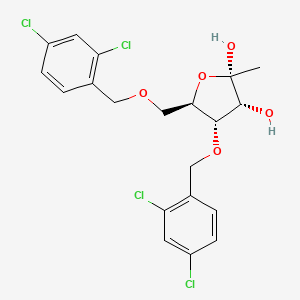
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is a complex organic molecule characterized by its tetrahydrofuran ring structure and multiple dichlorobenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diol or an epoxide.
Introduction of Dichlorobenzyl Groups: The dichlorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the tetrahydrofuran ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group at the 2-position of the tetrahydrofuran ring is introduced through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the dichlorobenzyl groups, potentially converting them to benzyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl positions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids at the hydroxyl positions.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of various alkyl or aryl groups at the dichlorobenzyl positions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and other carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, the compound’s dichlorobenzyl groups suggest potential antimicrobial properties. It may be investigated for its efficacy against various bacterial and fungal pathogens.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and hydrophobic interactions with target proteins. The dichlorobenzyl groups may also play a role in disrupting microbial cell membranes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol: The parent compound.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-ethyltetrahydrofuran-2,3-diol: A similar compound with an ethyl group instead of a methyl group.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-propyltetrahydrofuran-2,3-diol: A similar compound with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorobenzyl groups and the tetrahydrofuran ring structure. This combination imparts unique chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C20H20Cl4O5 |
|---|---|
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methyloxolane-2,3-diol |
InChI |
InChI=1S/C20H20Cl4O5/c1-20(26)19(25)18(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-19,25-26H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |
Clave InChI |
AOKIMKQHBXVQLI-WTGUMLROSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
SMILES canónico |
CC1(C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




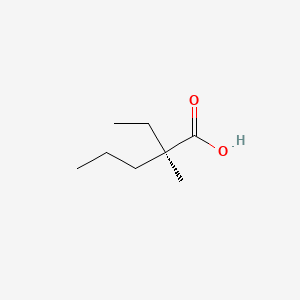
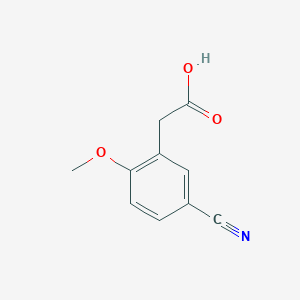
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
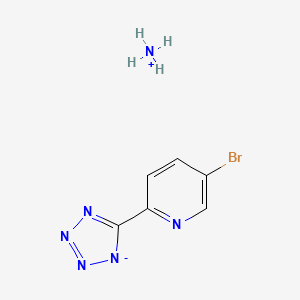
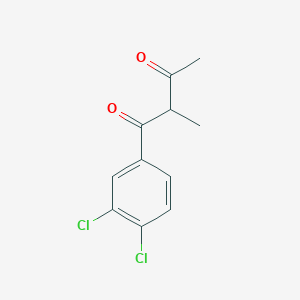
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
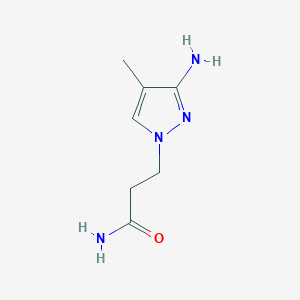
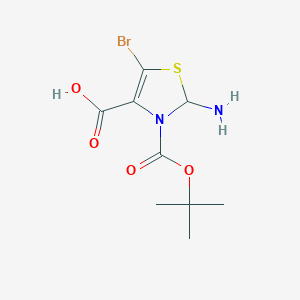
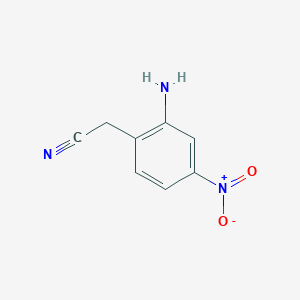
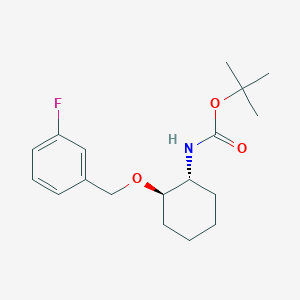
![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
